molecular formula C11H12ClNO3S B1352766 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone CAS No. 156634-92-3

1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone

Cat. No.: B1352766
CAS No.: 156634-92-3
M. Wt: 273.74 g/mol
InChI Key: MBFQWKZGVWXLGM-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone is a chemical compound with the molecular formula C11H12ClNO3S and a molecular weight of 273.74 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a sulfonyl group, which is further connected to a tetrahydro-4(1H)-pyridinone ring. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(4-Chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c12-9-1-3-11(4-2-9)17(15,16)13-7-5-10(14)6-8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFQWKZGVWXLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391829
Record name 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085520
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

156634-92-3
Record name 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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